molecular formula C20H21BrFNO3S B1604146 Prasugrel Hydrobromide CAS No. 1060616-79-6

Prasugrel Hydrobromide

Cat. No. B1604146
Key on ui cas rn: 1060616-79-6
M. Wt: 454.4 g/mol
InChI Key: AOMDYJTUFSZDBZ-UHFFFAOYSA-N
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Patent
US09012641B2

Procedure details

Prasugrel base (2.00 g) was dissolved in acetone (20 ml) at 20-25° C. A solution of 0.41 ml 47% HBr in 8 ml of acetone was added over 10 minutes. Crystallization took place immediately. The resulting suspension was stirred at 20-25° C. for 1.5 hours and than 2 hours at 5-0° C. Crystals formed and were filtered, washed with acetone and dried at 40° C./vacuum, yielding form II of prasugrel hydrobromide (1.75 g). HPLC purity: 99.67%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=3[F:21])[CH2:13][C:7]=2[CH:6]=1)=[O:3].[BrH:27]>CC(C)=O>[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[C:20]([F:21])=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:13][C:7]=2[CH:6]=1)=[O:3].[BrH:27] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C=3C=CC=CC3F)C(=O)C4CC4
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
Br
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 20-25° C. for 1.5 hours and than 2 hours at 5-0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
Crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried at 40° C./vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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